Welcome to the BenchChem Online Store!
molecular formula C14H16N2O3 B598289 ethyl 1-(4-methoxybenzyl)-1H-pyrazole-4-carboxylate CAS No. 1199590-80-1

ethyl 1-(4-methoxybenzyl)-1H-pyrazole-4-carboxylate

Cat. No. B598289
M. Wt: 260.293
InChI Key: KMKGIDHKTPDZRT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08604033B2

Procedure details

According to Scheme 1 Step 2: A solution of LiOH (358 mmol, 15.3 g) in water (2 M) was added at room temperature to a solution of ethyl 1-(4-methoxybenzyl)-1H-pyrazole-4-carboxylate (143 mmol, 37.2 g) in THF/MeOH (1:1, 400 mL) and the reaction mixture was heated at 60° C. overnight. After evaporation of THF and MeOH, a solid was filtered, water (150 mL) was added and the aqueous phase was extracted with Et2O. The aqueous phase was then acidified with a solution of HCl 1 M until pH=1-2 and extracted with DCM. The organic phase was washed with brine, was dried over MgSO4, was filtered and was concentrated under reduced pressure to yield 1-(4-methoxybenzyl)-1H-pyrazole-4-carboxylic acid (138 mmol, 32.1 g, 97%) as a pale yellow solid. The crude product was used without further purification.
Name
Quantity
15.3 g
Type
reactant
Reaction Step One
Quantity
37.2 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
THF MeOH
Quantity
400 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Li+].[OH-].[CH3:3][O:4][C:5]1[CH:21]=[CH:20][C:8]([CH2:9][N:10]2[CH:14]=[C:13]([C:15]([O:17]CC)=[O:16])[CH:12]=[N:11]2)=[CH:7][CH:6]=1>O.C1COCC1.CO>[CH3:3][O:4][C:5]1[CH:6]=[CH:7][C:8]([CH2:9][N:10]2[CH:14]=[C:13]([C:15]([OH:17])=[O:16])[CH:12]=[N:11]2)=[CH:20][CH:21]=1 |f:0.1,4.5|

Inputs

Step One
Name
Quantity
15.3 g
Type
reactant
Smiles
[Li+].[OH-]
Name
Quantity
37.2 g
Type
reactant
Smiles
COC1=CC=C(CN2N=CC(=C2)C(=O)OCC)C=C1
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Name
THF MeOH
Quantity
400 mL
Type
solvent
Smiles
C1CCOC1.CO

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
After evaporation of THF and MeOH
FILTRATION
Type
FILTRATION
Details
a solid was filtered
ADDITION
Type
ADDITION
Details
water (150 mL) was added
EXTRACTION
Type
EXTRACTION
Details
the aqueous phase was extracted with Et2O
EXTRACTION
Type
EXTRACTION
Details
extracted with DCM
WASH
Type
WASH
Details
The organic phase was washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
was dried over MgSO4
FILTRATION
Type
FILTRATION
Details
was filtered
CONCENTRATION
Type
CONCENTRATION
Details
was concentrated under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
COC1=CC=C(CN2N=CC(=C2)C(=O)O)C=C1
Measurements
Type Value Analysis
AMOUNT: AMOUNT 138 mmol
AMOUNT: MASS 32.1 g
YIELD: PERCENTYIELD 97%
YIELD: CALCULATEDPERCENTYIELD 96.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.